molecular formula C21H22Cl2FN5O B586314 Crizotinib-d5 CAS No. 1395950-48-7

Crizotinib-d5

Cat. No.: B586314
CAS No.: 1395950-48-7
M. Wt: 450.339
InChI Key: ZSDTZQWYOPVQMX-GFCCVEGCSA-N
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Description

Crizotinib-d5 is a deuterated form of Crizotinib, an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma (NSCLC). Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of various malignant neoplasms. It also acts as an anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crizotinib-d5 involves the incorporation of deuterium atoms into the Crizotinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Crizotinib-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Crizotinib-d5 is widely used in scientific research due to its deuterated nature, which provides enhanced stability and metabolic properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Crizotinib in biological samples.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various cancers, including NSCLC and anaplastic large cell lymphoma.

    Industry: Utilized in the development of new pharmaceuticals and drug delivery systems

Mechanism of Action

Crizotinib-d5 exerts its effects by inhibiting receptor tyrosine kinases, including ALK, HGFR, ROS1, and Recepteur d’Origine Nantais (RON). These kinases play crucial roles in cell proliferation, survival, and migration. By competitively binding within the ATP-binding pocket of these kinases, this compound prevents their activation and subsequent signaling, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Crizotinib-d5 is compared with other similar compounds such as:

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and reduced side effects compared to its non-deuterated counterpart .

Properties

CAS No.

1395950-48-7

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.339

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1

InChI Key

ZSDTZQWYOPVQMX-GFCCVEGCSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5;  (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5;  PF 02341066-d5;  PF 2341066-d5;  [3-

Origin of Product

United States

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